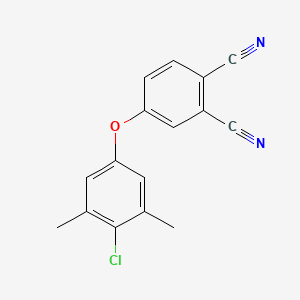![molecular formula C15H16Cl2N2O2 B5696094 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5696094.png)
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide, also known as DCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPA belongs to the class of acrylamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide acts as a selective inhibitor of FAAH, which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide can increase the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a range of effects on various physiological processes. The exact mechanism of action of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide is still being studied, but it is believed to involve the formation of a covalent bond between 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide and the active site of FAAH.
Biochemical and Physiological Effects:
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. By inhibiting FAAH, 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide can increase the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a range of effects on various physiological processes. These effects include pain relief, reduction of anxiety and depression, improvement of memory, and regulation of appetite. 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for FAAH, its ability to increase the levels of endocannabinoids in the brain, and its potential to produce a range of effects on various physiological processes. However, there are also some limitations to using 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide in lab experiments. For example, 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide. One area of research is the development of more potent and selective FAAH inhibitors. Another area of research is the study of the long-term effects of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide on various physiological processes. Additionally, there is a need for more research on the potential therapeutic applications of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide, particularly in the treatment of pain, anxiety, and depression. Finally, there is a need for more research on the safety and toxicity of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide, particularly at high concentrations.
Synthesis Methods
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzaldehyde with piperidine, followed by a reaction with acryloyl chloride. The resulting compound is then further purified through a series of chromatography steps. The purity of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide is critical for its use in scientific research, and various analytical techniques, such as HPLC and NMR, are used to confirm its identity and purity.
Scientific Research Applications
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide is as a tool for studying the role of the endocannabinoid system in the brain. The endocannabinoid system is a complex signaling system that plays a critical role in regulating various physiological processes, such as pain, mood, appetite, and memory. 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has been shown to selectively inhibit the activity of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide can increase the levels of endocannabinoids in the brain, which can have a range of effects on various physiological processes.
properties
IUPAC Name |
1-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c16-12-3-1-10(13(17)9-12)2-4-14(20)19-7-5-11(6-8-19)15(18)21/h1-4,9,11H,5-8H2,(H2,18,21)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTBAAUTYDUWOY-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)


![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5696095.png)

